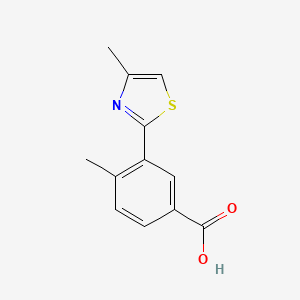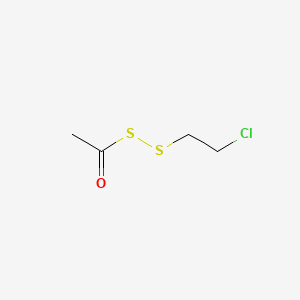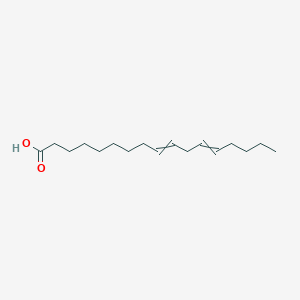
Heptadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-9,12-dienoic acid, also known as 9,12-Heptadecadienoic acid, is a long-chain fatty acid with the molecular formula C17H30O2. This compound is characterized by the presence of two double bonds located at the 9th and 12th carbon atoms in its 17-carbon chain. It is a member of the omega-6 fatty acid family and is found in various natural sources, including plant oils and animal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadeca-9,12-dienoic acid can be synthesized through several methods. One common approach involves the use of olefin metathesis reactions, where simpler alkenes are combined to form the desired diene structure. Another method involves the elongation of shorter fatty acids through a series of reactions, including Wittig reactions and hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed to isolate and identify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: Heptadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alcohols and amines are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols, and hydroxy fatty acids.
Reduction: Saturated heptadecanoic acid.
Substitution: Esters and amides.
Scientific Research Applications
Heptadeca-9,12-dienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It also serves as a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the production of bioactive lipid mediators that play roles in inflammation and other physiological processes .
Comparison with Similar Compounds
Heptadeca-9,12-dienoic acid can be compared with other similar fatty acids, such as:
Linoleic Acid (C182, 9,12): Similar structure but with an additional carbon atom.
Oleic Acid (C181, 9): Contains only one double bond.
Stearic Acid (C180): Fully saturated fatty acid with no double bonds
Uniqueness: this compound is unique due to its specific chain length and double bond positions, which confer distinct physical and chemical properties. Its presence in certain plant oils and its role in specific biochemical pathways also distinguish it from other fatty acids .
Properties
CAS No. |
29203-97-2 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
heptadeca-9,12-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,18,19) |
InChI Key |
LEIXEEFBKOMCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


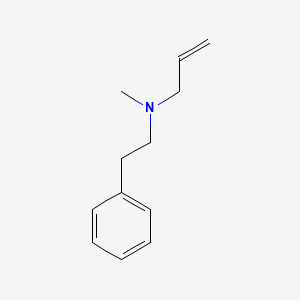
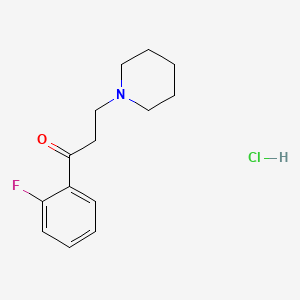
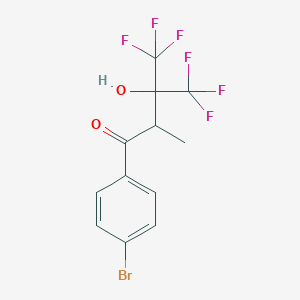
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
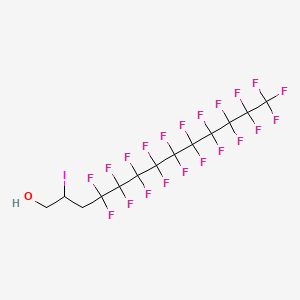
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
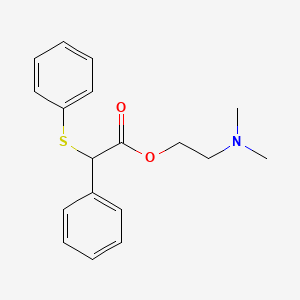
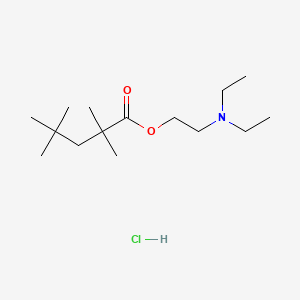
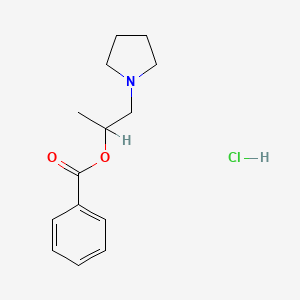
![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)

